molecular formula C20H21NO5 B8398095 methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate

methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate

Cat. No. B8398095
M. Wt: 355.4 g/mol
InChI Key: VIRCJHXCIJZYFM-UHFFFAOYSA-N
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Patent
US08835469B2

Procedure details

Methyl 3-hydroxy-5-(benzyloxy)benzoate (4.75 g) (CAS No. 54915-31-0] was dissolved in DMF in single necked round bottomed flask fitted with stop cock with N2(g) balloon. Potassium carbonate (8.4 g) was added and reaction was stirred for 15 min. 3-Bromo-1-methyl-pyrrolidine-2-one (4.91 g) (Intermediate 5) [J. Med. Chem., 1987, 30, 1995-98] was added to reaction mixture in three different portions at room temperature. The reaction was stirred at ambient temperature for 16 h and monitored by TLC using 10% methanol: chloroform as mobile phase. After 16 h, TLC showed completion of reaction mixture and formation of one polar spot. The reaction mixture was diluted with ice-cold water and extracted with EtOAc. All organic layers were combined and washed with water, brine, dried over anhydrous sodium sulfate, filtered and concentrated under vacuum to get crude thick liquid product. The crude product was purified by flash column chromatography. The desired product was eluted at 50% of EtOAc: Chloroform. Pure white solid was obtained after column purification (6.1 g).
Quantity
4.75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
4.91 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].N#N.C(=O)([O-])[O-].[K+].[K+].Br[CH:29]1[CH2:33][CH2:32][N:31]([CH3:34])[C:30]1=[O:35]>CN(C=O)C.C(Cl)(Cl)Cl.CO>[CH2:13]([O:12][C:10]1[CH:9]=[C:4]([CH:3]=[C:2]([O:1][CH:29]2[CH2:33][CH2:32][N:31]([CH3:34])[C:30]2=[O:35])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=C(C1)OCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
8.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
4.91 g
Type
reactant
Smiles
BrC1C(N(CC1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(N(CC1)C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
The reaction was stirred at ambient temperature for 16 h
Duration
16 h
WAIT
Type
WAIT
Details
After 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
completion of reaction mixture and formation of one polar spot
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to get crude thick liquid product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography
WASH
Type
WASH
Details
The desired product was eluted at 50% of EtOAc
CUSTOM
Type
CUSTOM
Details
Pure white solid was obtained
CUSTOM
Type
CUSTOM
Details
after column purification (6.1 g)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C=C(C1)OC1C(N(CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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